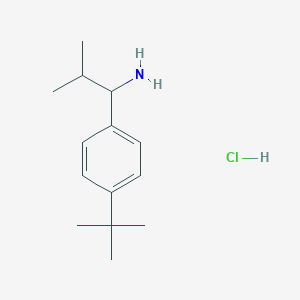
4-Bromo-5-chloropyrimidine
Overview
Description
4-Bromo-5-chloropyrimidine is a chemical compound with the molecular formula C4H2BrClN2 . It has an average mass of 193.429 Da and a monoisotopic mass of 191.908981 Da .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a method for synthesizing a similar compound, 5-Bromo-2, 4-dichloropyridine, has been reported . This method uses 2-amino-4-thloropyridine as a starting raw material, and through a bromination reaction, a key intermediate is obtained with a yield greater than 80%. The 5-Bromo-2, 4-dichloropyridine is then obtained through diazotization and chlorination, with a total yield greater than 50% .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, substituted at the 4th and 5th positions by bromine and chlorine atoms respectively .Scientific Research Applications
Synthesis and Biological Activity
- Synthesis and Antibacterial/Antifungal Activities : Novel derivatives of 4-Bromo-5-chloropyrimidine, specifically 5‑bromo‑2-chloropyrimidin-4-amine derivatives, have been synthesized and evaluated for their antibacterial and antifungal activities. Compound 7b showed significant antimicrobial activity against pathogenic bacterial and fungal strains (Ranganatha et al., 2018).
Intermediate for Synthesis
- Synthesis of Pyrimidines and Derivatives : this compound has been used as an important intermediate in the synthesis of pyrimidine derivatives, which have broad applications in pharmaceutical and chemical fields. This includes the synthesis of compounds like dimethyl2-(4-bromophenyl) malonate and 5-(4-bromophenyl) pyrimidine-4,6-diol (Hou et al., 2016).
Chemical Synthesis and Rearrangement
- Preparation and Diversification : The preparation of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines from this compound, including their ring rearrangement and diversification using halogen functionalities, highlights its use in advanced chemical synthesis (Tang et al., 2014).
Regioselective Reaction Studies
- Regioselective Displacement Reaction : Research on the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methyl- pyrimidine, leading to the formation of 5-bromo- 2-chloro-6-methylpyrimidin-4-amine, demonstrates the compound's utility in exploring reaction mechanisms (Doulah et al., 2014).
Antiviral Activity
- Antiviral Properties : 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, derived from this compound, have shown antiretroviral activity, highlighting potential applications in the development of antiviral drugs (Hocková et al., 2003).
Applications in Medicinal Chemistry
- Halogen-rich Intermediates for Synthesis : this compound derivatives like 5-bromo-2-chloro-4-fluoro-3-iodopyridine serve as halogen-rich intermediates for synthesizing various pentasubstituted pyridines, which are valuable in medicinal chemistry research (Wu et al., 2022).
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes, receptors, and nucleic acids, playing a crucial role in numerous biochemical processes .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or binding to receptors . The bromine and chlorine substituents on the pyrimidine ring may enhance the compound’s reactivity, allowing it to form bonds with its targets more readily.
Biochemical Pathways
Pyrimidines play a key role in nucleic acid synthesis, which is a fundamental biochemical pathway in all living organisms . Therefore, it is plausible that 4-Bromo-5-chloropyrimidine could influence this pathway, among others.
Pharmacokinetics
The pharmacokinetic behavior of a drug is crucial in determining its onset, duration, and intensity of action
Result of Action
Given its structural similarity to other pyrimidine derivatives, it may influence cellular processes such as dna replication and rna transcription, potentially leading to changes in gene expression and cellular function .
Biochemical Analysis
Biochemical Properties
4-Bromo-5-chloropyrimidine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in nucleotide metabolism, such as thymidylate synthase and dihydrofolate reductase. These interactions can lead to the inhibition of enzyme activity, thereby affecting the synthesis of nucleotides and ultimately impacting DNA replication and repair processes .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce cytotoxic effects in various cell lines, leading to cell cycle arrest and apoptosis. These effects are mediated through the disruption of DNA synthesis and repair mechanisms, as well as the activation of stress response pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with nucleotide-metabolizing enzymes, leading to enzyme inhibition. This compound can also induce changes in gene expression by affecting transcription factors and other regulatory proteins. Additionally, this compound can interfere with the normal functioning of cellular proteins by forming covalent bonds with nucleophilic residues, thereby altering their structure and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of this compound is relatively high under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term exposure to this compound has been shown to result in sustained cytotoxic effects, with a gradual increase in cell death observed over time. These temporal effects are important for understanding the long-term impact of this compound on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can induce mild cytotoxic effects, while higher doses can lead to significant toxicity and adverse effects. In animal studies, threshold effects have been observed, with a clear dose-response relationship. High doses of this compound can result in severe toxicity, including organ damage and systemic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nucleotide metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, resulting in alterations in metabolic flux and changes in metabolite levels. The involvement of this compound in these pathways highlights its potential impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by nucleoside transporters, facilitating its accumulation in specific cellular compartments. The distribution of this compound within tissues is influenced by its binding affinity to cellular proteins, which can affect its localization and accumulation .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins. The subcellular localization of this compound is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell. These localization patterns are crucial for understanding the molecular mechanisms underlying its biological effects .
Properties
IUPAC Name |
4-bromo-5-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2/c5-4-3(6)1-7-2-8-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJJHFUJRMYKQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261628-82-3 | |
| Record name | 4-bromo-5-chloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1381497.png)
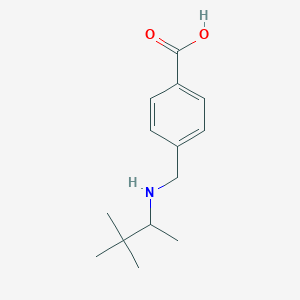

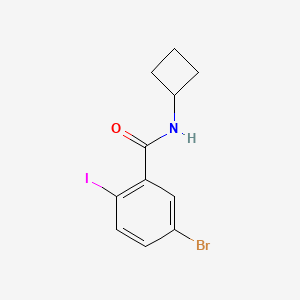
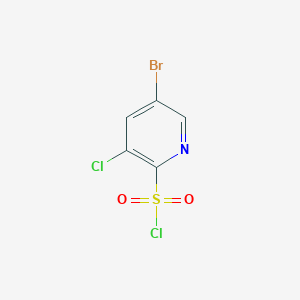
![1-{5-[(Propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine](/img/structure/B1381504.png)

propylamine](/img/structure/B1381508.png)
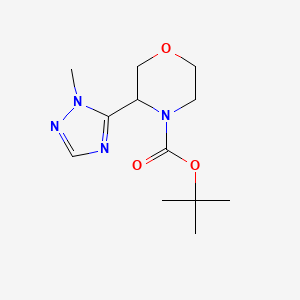
![N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B1381514.png)
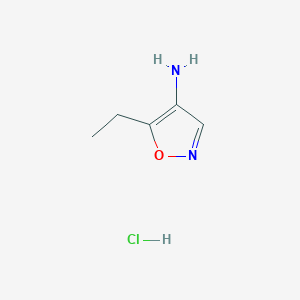

![tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate](/img/structure/B1381518.png)
